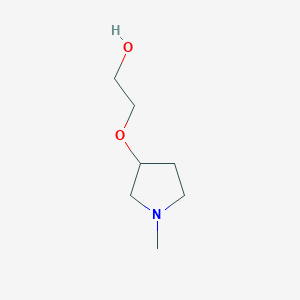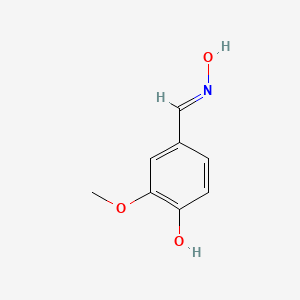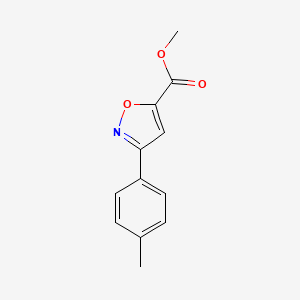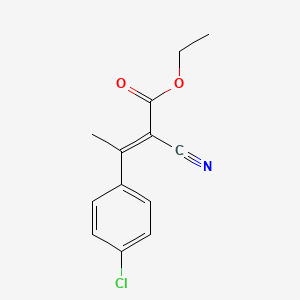
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol
Vue d'ensemble
Description
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol, also known as MPD-3, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research as a solvent, surfactant, and stabilizer.
Applications De Recherche Scientifique
Oxidation of Alcohols
- "2-((1-Methylpyrrolidin-3-yl)oxy)ethanol" and similar compounds are used in the oxidation of secondary alcohols to ketones. This process utilizes catalytic amounts of related compounds like N-methylpyrrolidin-2-one hydrotribromide (Joseph, Jain, & Sain, 2006).
Polymer Chemistry
- The compound plays a role in the field of polymer chemistry, particularly in protecting groups for methacrylic acid. This enables controlled polymerization and subsequent removal under specific conditions (Elladiou & Patrickios, 2012).
Chemosensors
- The compound or its derivatives can be used as chemosensors, particularly for the selective detection of metal ions like Eu3+. This application is significant in environmental and medical contexts (Qiu, 2012).
Extraction and Separation Processes
- Research shows its relevance in the extraction of alcohols from water, indicating its potential in industrial processes for alcohol separation and purification (Chapeaux et al., 2008).
Enantioresolution in Pharmacology
- The compound is used in the enantioresolution of certain inhibitors, an essential process in creating effective pharmaceuticals (Ianni et al., 2020).
Synthesis of Bioactive Molecules
- Its derivatives are used in the synthesis of bioactive molecules like R-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, contributing to the development of new medicinal compounds (Jha, Kondekar, & Kumar, 2010).
Biosensing Applications
- The compound is integral in the development of biosensors, particularly for detecting substances like ethanol. This application is significant in both medical diagnostics and environmental monitoring (Wu, Lei, Zhang, & Ju, 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-3-2-7(6-8)10-5-4-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOSCNBSDOAWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735218 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Methylpyrrolidin-3-yl)oxy)ethanol | |
CAS RN |
1353975-25-3 | |
| Record name | 2-[(1-Methylpyrrolidin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)










![[(3-Cyclopropyl-1-methylpyrazol-5-yl)methyl]methylamine](/img/structure/B3047053.png)
![[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]methylamine](/img/structure/B3047054.png)